![molecular formula C7H2ClN3S B2998747 2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile CAS No. 1352888-92-6](/img/structure/B2998747.png)

2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

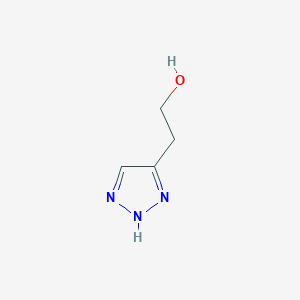

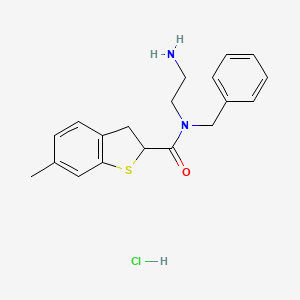

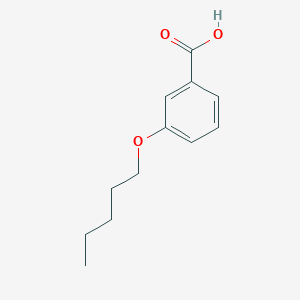

“2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile” is a chemical compound with the molecular weight of 195.63 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of thiazolo[4,5-b]pyridine derivatives has been reported in several studies . For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its InChI code: 1S/C7H2ClN3S/c8-7-11-6-5 (12-7)1-4 (2-9)3-10-6/h1,3H .Chemical Reactions Analysis

The reaction mechanism involved in the synthesis of thiazolo[4,5-b]pyridine derivatives often involves nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of intermediate products .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .Applications De Recherche Scientifique

Organic Electronics

Thiazolothiazole ring systems, which are structurally similar to 2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile, have gained attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure . These compounds have high oxidation stability and charge carrier mobility, crucial properties for optoelectronic applications .

Optoelectronic Devices

Thiazolothiazole compounds are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . Their planar structure and extended π-conjugation make them ideal for these applications .

Synthesis of Heterocyclic Compounds

this compound and related compounds can be used in the synthesis of various heterocyclic compounds . For example, they can be used in the synthesis of thiazolo[4,5-d]thiazoles .

Medicinal Chemistry

Thiazolo[3,2-a]pyrimidine derivatives, which are structurally similar to this compound, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by introduction of new binding sites, optimizing the interaction between the ligand and biological target .

Biological Activity

Thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . This makes them potential candidates for the development of new therapeutic agents .

Weed Control

Some thiazole compounds have shown good control of grass weeds in various test systems . This suggests potential applications in agriculture for weed management .

Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been reported to interact with a wide range of targets, including estrogen receptors , neuropeptides , and Y5 adenosine receptors . These targets play crucial roles in various biological processes, such as hormone regulation, neural signaling, and cellular metabolism.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular signaling and function . For instance, they may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 , affecting blood clotting, protein degradation, and DNA repair, respectively.

Biochemical Pathways

, thiazole derivatives are known to influence several pathways. For example, they can affect the metabolism of arachidonic acid to prostaglandins and leukotrienes, which are involved in inflammation and pain .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities . These effects are likely the result of the compound’s interaction with its various targets and its influence on different biochemical pathways.

Propriétés

IUPAC Name |

2-chloro-[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClN3S/c8-7-11-6-5(12-7)1-4(2-9)3-10-6/h1,3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUWGNPQLDZYJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1SC(=N2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352888-92-6 |

Source

|

| Record name | 2-chloro-[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-mercapto-6-propyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2998665.png)

![(2-Methylbenzo[d]thiazol-5-yl)methanol](/img/structure/B2998667.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998676.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile](/img/structure/B2998677.png)